molecular formula C16H20ClNO3 B7805611 5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid hydrochloride

5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid hydrochloride

Cat. No.: B7805611
M. Wt: 309.79 g/mol
InChI Key: YUEBGCIQZHSUEY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid hydrochloride involves several steps, starting with the preparation of the furan ring and subsequent functionalization. The general synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Functionalization: The furan ring is then functionalized by introducing the phenyl group at the 2-position and the carboxylic acid group at the 3-position.

    Introduction of the Diethylaminomethyl Group: The diethylaminomethyl group is introduced at the 5-position of the furan ring through a nucleophilic substitution reaction.

    Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: Research on this compound includes exploring its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid
  • 2-Phenylfuran-3-carboxylic acid
  • 5-Diethylaminomethylfuran-3-carboxylic acid

Uniqueness

5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid hydrochloride is unique due to its specific functional groups and structural features. The presence of the diethylaminomethyl group and the hydrochloride salt form enhances its solubility and reactivity, making it suitable for various research applications.

Properties

IUPAC Name

5-(diethylaminomethyl)-2-phenylfuran-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3.ClH/c1-3-17(4-2)11-13-10-14(16(18)19)15(20-13)12-8-6-5-7-9-12;/h5-10H,3-4,11H2,1-2H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEBGCIQZHSUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435341-94-9
Record name 3-Furancarboxylic acid, 5-[(diethylamino)methyl]-2-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=435341-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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